

Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety

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Compound of Interest

Compound Name: *1-Bromo-4-(1,1-difluoroethyl)benzene*

Cat. No.: *B1519640*

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In contemporary drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for modulating pharmacokinetic and physicochemical properties. The 1,1-difluoroethyl group, a geminal difluorinated motif, is a particularly valuable bioisostere. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and the acidity of nearby protons (pKa) without significantly increasing molecular size.

1-Bromo-4-(1,1-difluoroethyl)benzene serves as a critical starting material, providing a synthetically accessible entry point to this desirable moiety. The aryl bromide handle is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse molecular architectures. This guide offers field-proven insights and detailed protocols to empower scientists to effectively utilize this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application and characterization.

Table 1: Physicochemical Properties of **1-Bromo-4-(1,1-difluoroethyl)benzene**

Property	Value	Source(s)
CAS Number	1000994-95-5	[1][2]
Molecular Formula	C ₈ H ₇ BrF ₂	[2][3]
Molecular Weight	221.04 g/mol	[2][3]
Appearance	Clear colorless to pale yellow liquid	[1][4]
Density	1.495 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.503	[2]
Flash Point	82.2 °C (180.0 °F)	[2]
Purity	Typically ≥95%	[2][5]

Spectroscopic Characterization

Authenticating the structure and purity of **1-Bromo-4-(1,1-difluoroethyl)benzene** is typically achieved via a combination of spectroscopic methods.

- **Mass Spectrometry (MS):** In Gas Chromatography-Mass Spectrometry (GC-MS), the compound will exhibit a characteristic molecular ion (M⁺) peak cluster around m/z 220 and 222.[1] This distinctive 1:1 isotopic pattern is the hallmark of a monobrominated compound.
- **¹H NMR:** The proton NMR spectrum is expected to show two main features:
 - An aromatic signal in the range of δ 7.4-7.7 ppm, displaying a characteristic AA'BB' pattern for a 1,4-disubstituted benzene ring.
 - A triplet at approximately δ 1.9-2.1 ppm, corresponding to the methyl (-CH₃) protons. The triplet splitting arises from coupling to the two adjacent fluorine atoms (³JHF).
- **¹⁹F NMR:** The fluorine NMR spectrum provides a clear signature for the -CF₂- group, typically appearing as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH).

- ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a large C-F coupling constant, appearing as a triplet.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, in addition to C-Br, aromatic C-H, and aliphatic C-H stretching frequencies.[\[4\]](#)

Synthesis: Deoxofluorination Route

The most common and reliable laboratory-scale synthesis of **1-Bromo-4-(1,1-difluoroethyl)benzene** involves the deoxofluorination of the corresponding ketone, 1-(4-bromophenyl)ethanone. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation.

Causality and Experimental Rationale

- Reagent Choice: DAST is a highly effective fluorinating agent for converting ketones and aldehydes to their corresponding gem-difluoroalkanes. It is preferred over more aggressive reagents like SF₄ for its milder reaction conditions.
- Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon) because DAST and reaction intermediates are sensitive to moisture.[\[1\]](#) Water can hydrolyze DAST, reducing its efficacy and generating corrosive HF.
- Temperature Control: The reaction is warmed gently to 50 °C to ensure a reasonable reaction rate without promoting decomposition of the DAST reagent or unwanted side reactions.[\[1\]](#)
- Quenching: The reaction mixture is poured into ice water to safely quench any unreacted DAST, which reacts exothermically with water.[\[1\]](#) This step also facilitates the separation of the organic product from water-soluble byproducts.
- Purification: Silica gel column chromatography is essential for separating the desired product from unreacted starting material and fluorination byproducts, ensuring high purity.[\[1\]](#)

Detailed Synthesis Protocol

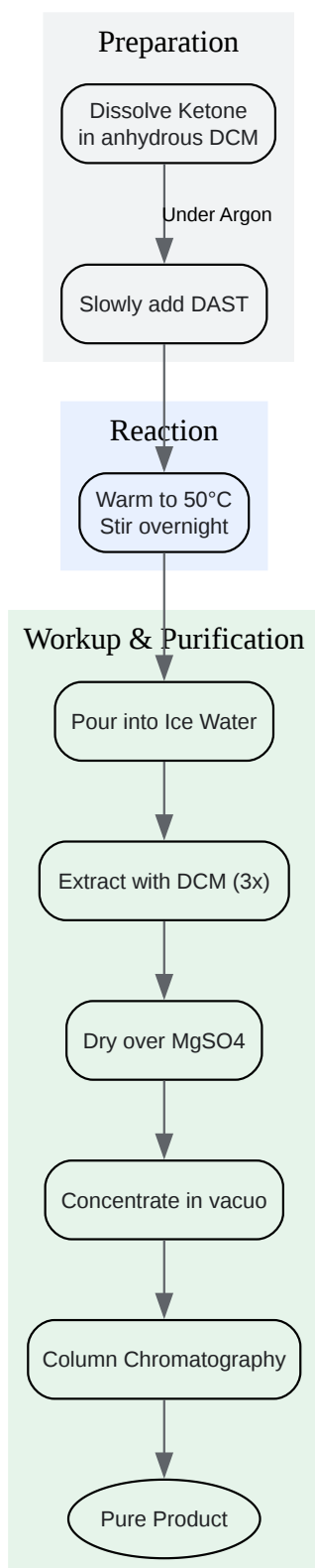
Table 2: Reagents and Materials for Synthesis

Reagent/Material	Quantity	Purpose
1-(4-bromophenyl)ethanone	3.0 g (15.07 mmol)	Starting Material
Dichloromethane (DCM), anhydrous	30 mL	Solvent
DAST	15.9 mL (120.57 mmol)	Fluorinating Agent
Ice Water	~200 mL	Quenching
Magnesium Sulfate (MgSO ₄), anhydrous	~5 g	Drying Agent
Silica Gel	As needed	Stationary Phase
Eluent (Petroleum Ether:DCM 4:1)	As needed	Mobile Phase

Step-by-Step Procedure:

- Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (3.0 g, 15.07 mmol) in 30 mL of anhydrous dichloromethane in a suitable reaction flask.
- Slowly add DAST (15.9 mL, 120.57 mmol) to the solution at room temperature with stirring. Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate PPE.
- Slowly warm the reaction mixture to 50 °C and maintain this temperature with stirring overnight.
- After confirming reaction completion (e.g., by TLC or GC-MS), carefully and slowly pour the reaction mixture into a beaker containing ice water.
- Transfer the quenched mixture to a separatory funnel. Separate the organic phase.
- Extract the aqueous phase three times with dichloromethane.
- Combine all organic phases and dry over anhydrous magnesium sulfate.[\[1\]](#)

- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography using a petroleum ether/dichloromethane (4:1) eluent system to yield **1-Bromo-4-(1,1-difluoroethyl)benzene** as a pale yellow liquid (Typical yield: ~77%).^[1]



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Synthesis Workflow Diagram

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the reactivity of its aryl bromide group, which serves as an ideal handle for metal-catalyzed cross-coupling reactions. This functionality allows for the precise and modular construction of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.^[6] Common transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.^[7]^[8]
- Heck Coupling: Reaction with alkenes to form substituted styrenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
- Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
- Stille Coupling: Reaction with organostannanes.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling **1-Bromo-4-(1,1-difluoroethyl)benzene** with a generic arylboronic acid.

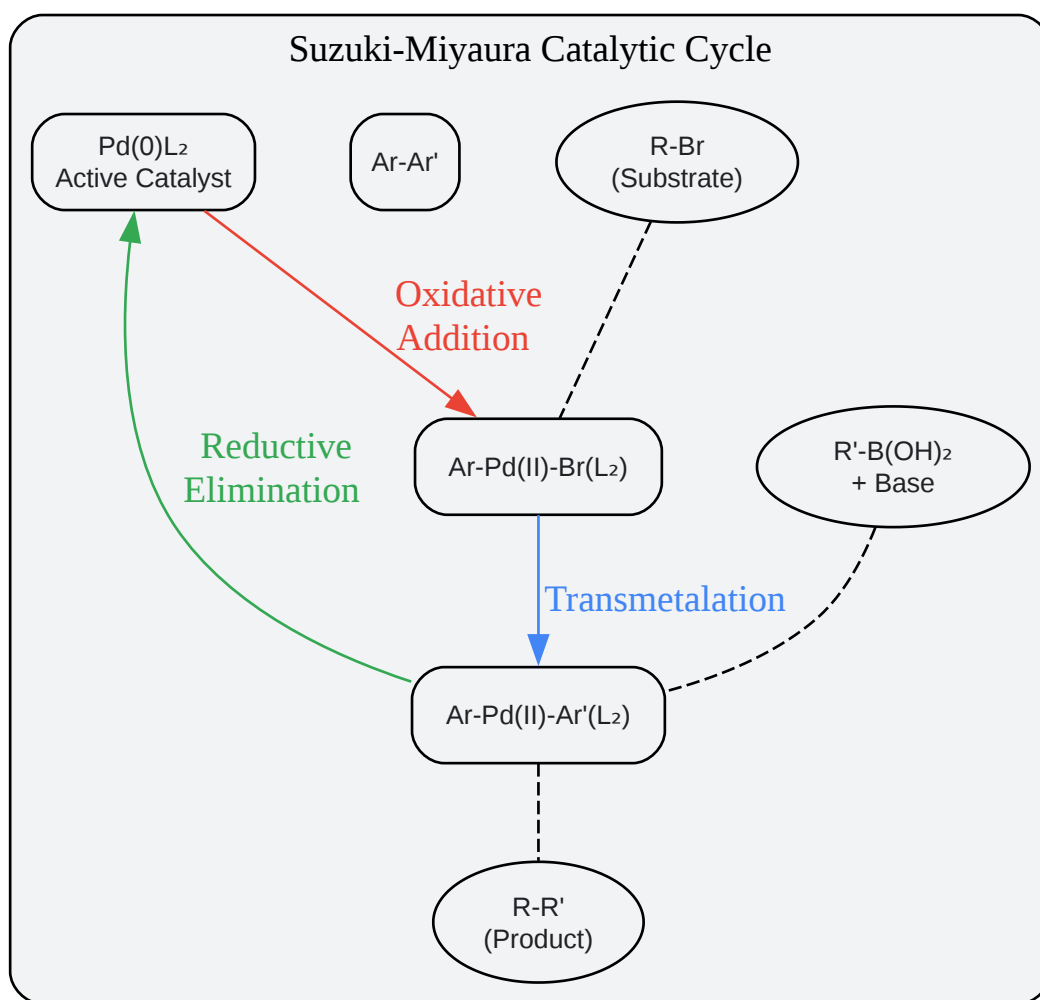
Experimental Rationale:

- Catalyst System: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, is essential for the catalytic cycle. Phosphine ligands (e.g., from Pd(PPh₃)₄) stabilize the palladium center and modulate its reactivity.
- Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.

- Solvent: A mixed solvent system, such as dioxane and water or DME, is often used to dissolve both the polar inorganic base and the nonpolar organic substrates.

Step-by-Step Procedure:

- To a reaction vessel, add **1-Bromo-4-(1,1-difluoroethyl)benzene** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K_2CO_3 (2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
- Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%) to the vessel.
- Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
- Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography or recrystallization.



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Generalized Suzuki-Miyaura Catalytic Cycle

Analytical Quality Control

Ensuring the purity and identity of **1-Bromo-4-(1,1-difluoroethyl)benzene** is critical for reproducible results. A multi-technique approach is recommended.

Table 3: Comparison of Analytical Techniques

Technique	Principle	Application	Advantages	Limitations
GC-MS	Separation by volatility, detection by mass	Purity assessment, impurity identification, MW confirmation	High sensitivity and selectivity; provides structural information from fragmentation.	Requires volatile and thermally stable analytes.
RP-HPLC	Separation by polarity, UV detection	Quantitative purity analysis, reaction monitoring	Widely applicable, robust, excellent for non-volatile impurities.	Less structural information than MS; requires a chromophore.
qNMR	Signal intensity proportional to molar amount	Absolute quantification (purity assay) without a specific reference standard	Highly accurate and precise; provides definitive structural confirmation.	Lower sensitivity compared to GC/LC-MS; requires a high-purity internal standard.

A typical quality control workflow involves initial purity screening by GC-MS or HPLC, followed by definitive structural confirmation using ^1H and ^{19}F NMR.

Safety, Handling, and Storage

Proper handling procedures are mandatory when working with this compound.

Hazard Profile:

- Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3).[2]
- Irritation: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).[2]
- Combustibility: It is a combustible liquid.[9]

Handling Recommendations:

- Always work in a well-ventilated chemical fume hood.[9]
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][10]
- Avoid inhalation of vapors and direct contact with skin and eyes.[9]
- Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[9]
- Ground and bond containers when transferring material to prevent static discharge.

Storage and Stability:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
- Store locked up.[9]
- Keep away from incompatible materials, particularly strong oxidizing agents.[9]
- The compound is stable under normal storage conditions.[9]

Transportation:

- This material is classified as a Dangerous Good for transport and may be subject to additional shipping charges and regulations.[3]

Conclusion

1-Bromo-4-(1,1-difluoroethyl)benzene is a high-value building block for modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic combination of a versatile aryl bromide handle and the property-modulating 1,1-difluoroethyl group makes it an indispensable tool for researchers. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, scientists can safely and effectively leverage this reagent to accelerate the development of novel molecular entities.

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